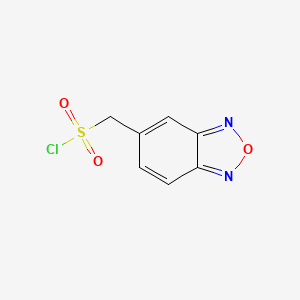

(2,1,3-Benzoxadiazol-5-yl)methanesulfonyl chloride

Description

Historical Development of Benzoxadiazole Sulfonyl Derivatives

The exploration of benzoxadiazole sulfonyl derivatives originated in the late 20th century, driven by the need for stable heterocyclic scaffolds with tunable electronic properties. Early work focused on sulfonation reactions using chlorosulfonic acid to introduce sulfonyl chloride groups at specific positions of the benzoxadiazole ring. For example, the reaction of benzo[d]thiazole with chlorosulfonic acid at elevated temperatures (105°C) yielded sulfonyl chlorides with >90% regioselectivity, as demonstrated by NMR and LC-MS characterization. These methods laid the groundwork for synthesizing (2,1,3-benzoxadiazol-5-yl)methanesulfonyl chloride, which features a sulfonyl chloride moiety at the 5-position of the benzoxadiazole ring.

A pivotal advancement came with the development of multi-step synthetic routes, such as the coupling of benzoxadiazole sulfonamides with biphenyl carboxamides, enabling precise control over steric and electronic effects. The introduction of methoxy groups at the 7-position further enhanced solubility and reactivity, as seen in 7-methoxy-2,1,3-benzoxadiazole-4-sulfonyl chloride (CAS 944780-94-3), which exhibits a molecular weight of 248.64 g/mol and a melting point of 86–90°C.

Significance in Contemporary Chemical Science

Benzoxadiazole sulfonyl derivatives are indispensable in modern chemistry due to their dual functionality: the sulfonyl chloride group acts as a leaving group in nucleophilic substitutions, while the benzoxadiazole core provides π-conjugation for optical applications. For instance, 4-chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole (CAS 142246-48-8) serves as a bifunctional fluorescent reagent, with a λ_max of 324 nm, enabling its use in diagnostic assays and histology.

In medicinal chemistry, these compounds are leveraged to design protease inhibitors and kinase modulators. The benzo[d]oxazole derivative B3 , for example, inhibits PD-1/PD-L1 and VISTA pathways, rescuing T-cell immunosuppression and inducing tumor cell degradation in CT26 mouse models. Such applications underscore the role of sulfonyl chlorides in developing small-molecule therapeutics with multitarget capabilities.

Interdisciplinary Research Applications of Sulfonyl Chloride Derivatives

The versatility of this compound spans multiple disciplines:

- Medicinal Chemistry : Derivatives like N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}biphenyl-4-carboxamide (CAS 1010913-51-5) activate caspase-3, inducing apoptosis in cancer cells at micromolar concentrations.

- Materials Science : Fluorescent derivatives such as 4,4'-(E)-bis(benzoxazolyl)stilbene are employed as optical brighteners in detergents, leveraging intense fluorescence from extended conjugation.

- Diagnostics : Sulfonyl chlorides functionalized with benzoxadiazole moieties are used to label biomolecules in hematology assays, enabling high-sensitivity detection of proteins and nucleic acids.

Research Framework for this compound Investigation

Current research prioritizes three axes:

Synthetic Optimization :

Structural Characterization :

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₇H₄ClN₂O₃S | HRMS |

| Exact Mass | 231.97094 | Mass Spectrometry |

| SMILES | O=S(Cl)(=O)CC1=CC2=NON=C2C=C1 | NMR |

- Biological Activity Profiling :

- In Vitro Studies : Screening against cancer cell lines (e.g., HT-29, MCF-7) to assess IC₅₀ values and mechanism of action.

- In Vivo Studies : Evaluating pharmacokinetics in murine models, focusing on bioavailability and half-life extension through sulfonamide prodrug strategies.

Properties

IUPAC Name |

2,1,3-benzoxadiazol-5-ylmethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O3S/c8-14(11,12)4-5-1-2-6-7(3-5)10-13-9-6/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJABDERKAGOGIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C=C1CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,1,3-Benzoxadiazol-5-yl)methanesulfonyl chloride typically involves the reaction of 2,1,3-benzoxadiazole with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group (–SO₂Cl) is highly electrophilic, making it reactive toward nucleophiles such as amines, alcohols, and thiols.

Reaction with Amines

Primary and secondary amines can displace the chloride to form sulfonamides:

Conditions : Typically conducted in anhydrous dichloromethane or THF with a base (e.g., triethylamine) to neutralize HCl .

Reaction with Alcohols

Alcohols react to form sulfonate esters:

Applications : Sulfonate esters are intermediates in organic synthesis, particularly in protecting-group chemistry .

Cycloaddition and Heterocycle Formation

The benzoxadiazole ring (a fused 1,2,3-oxadiazole) may participate in [3+2] cycloadditions. For example:

-

Reactivity with nitrile oxides or diazo compounds to form fused bicyclic structures.

-

Potential for photoinduced reactions due to the electron-deficient nature of the oxadiazole ring .

Hydrolysis and Stability

The compound is moisture-sensitive, reacting with water to form the corresponding sulfonic acid:

Kinetics : Hydrolysis rates depend on pH and temperature. Acidic or basic conditions accelerate decomposition .

Reduction and Oxidation

-

Reduction : Lithium aluminum hydride (LiAlH₄) may reduce the sulfonyl chloride to a thiol (–SH), though competing reduction of the benzoxadiazole ring could occur .

-

Oxidation : The sulfonyl group is generally stable to oxidation, but the benzoxadiazole ring may undergo ring-opening under strong oxidative conditions (e.g., KMnO₄).

Comparative Reactivity

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of (2,1,3-benzoxadiazol-5-yl)methanesulfonyl chloride typically involves the reaction of 2,1,3-benzoxadiazole with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction is conducted under controlled conditions to yield the desired sulfonyl chloride product with high purity and yield.

Chemical Reactions:

- Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles.

- Oxidation and Reduction: While less common, it can also engage in oxidation and reduction reactions.

Chemistry

In organic synthesis, this compound serves as a critical reagent for preparing sulfonamide compounds. These derivatives are essential for developing pharmaceuticals and agrochemicals due to their biological activity .

Biology

This compound is utilized in modifying biomolecules to study biological processes. Its ability to form sulfonamide bonds allows researchers to investigate enzyme interactions and cellular pathways. For example, it has been employed in studies related to pain management by targeting specific biological pathways associated with pain perception .

Industry

In industrial applications, this compound is used for producing specialty chemicals and materials. Its reactivity makes it suitable for synthesizing various functionalized compounds that are valuable in different industrial sectors.

Pharmaceutical Development

A notable study highlighted the use of this compound in developing new analgesic compounds targeting TRPV3 channels. These channels play a crucial role in pain sensation and inflammation. The research demonstrated that derivatives synthesized from this compound exhibited significant analgesic effects in preclinical models of pain .

Chemical Synthesis Innovations

Another study focused on optimizing the synthesis of sulfonamide derivatives using this compound as a key intermediate. The research reported improved yields through the use of microwave-assisted synthesis techniques, showcasing the compound's utility in enhancing synthetic efficiency in organic chemistry .

Mechanism of Action

The mechanism of action of (2,1,3-Benzoxadiazol-5-yl)methanesulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide bonds, which are important in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Molecular Data :

- Molecular Formula : C₈H₅ClN₂O₃S

- Monoisotopic Mass: 243.97534 Da

- InChIKey : PJABDERKAGOGIH-UHFFFAOYSA-N .

Comparison with Structurally Similar Compounds

2-(1,3-Oxazol-5-yl)benzenesulfonyl Chloride

- Molecular Formula: C₉H₆ClNO₃S

- Monoisotopic Mass: 242.975692 Da .

- Structure : Features a benzene ring with a sulfonyl chloride group at position 2 and a 1,3-oxazole substituent (a five-membered heterocycle with oxygen and nitrogen) at position 4.

- Key Differences: The 1,3-oxazole ring is less electron-deficient compared to the benzoxadiazole system due to fewer electronegative atoms. The sulfonyl chloride group is directly attached to the benzene ring, whereas in the target compound, it is linked via a methylene bridge.

3-(1,2-Oxazol-5-yl)benzenesulfonyl Chloride

- Molecular Formula: C₉H₆ClNO₃S

- Monoisotopic Mass: 242.975692 Da .

- Structure : Contains a 1,2-oxazole substituent (oxygen at position 1 and nitrogen at position 2) at the benzene ring’s position 3, with a sulfonyl chloride group at position 1.

- Key Differences :

- The 1,2-oxazole isomer differs in electronic distribution compared to 1,3-oxazole, altering the compound’s resonance stabilization and acidity.

- The sulfonyl chloride’s position on the benzene ring may influence regioselectivity in reactions. For example, meta-substitution (position 3) could sterically hinder certain nucleophilic attacks compared to para-substituted analogs .

Methanesulfonyl Chloride

- Molecular Formula : CH₃SO₂Cl

- Structure : A simple aliphatic sulfonyl chloride without aromatic or heterocyclic substituents.

- Key Differences :

- Lacks the aromatic stabilization and conjugation present in the benzoxadiazole-based compound, making it more reactive but less selective in sulfonylation reactions.

- Higher volatility and acute toxicity (e.g., H314, H330 classifications) compared to aromatic sulfonyl chlorides due to its smaller molecular size .

Table 1: Structural and Functional Comparison

Biological Activity

(2,1,3-Benzoxadiazol-5-yl)methanesulfonyl chloride, a compound characterized by its unique benzoxadiazole structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- IUPAC Name : this compound

- CAS Number : 2138332-78-0

- Molecular Formula : C8H7ClN2O2S

Synthesis

The synthesis of this compound typically involves the reaction of benzoxadiazole derivatives with methanesulfonyl chloride under controlled conditions. The process can be optimized for yield and purity through various synthetic strategies including:

- Direct Chlorination : Utilizing chlorinating agents in the presence of a base.

- Substitution Reactions : Employing nucleophilic substitution methods to introduce the sulfonyl chloride group.

Antimicrobial Properties

Research indicates that derivatives of benzoxadiazole exhibit significant antimicrobial activity. A study evaluated the antibacterial effects of related compounds against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined using broth dilution methods. The results are summarized in Table 1.

| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Type |

|---|---|---|---|

| This compound | 8 | 16 | Bactericidal |

| Benzoxazolinone Derivative | 4 | 8 | Bacteriostatic |

| Control (No Treatment) | >100 | >100 | No Activity |

The compound demonstrated a bactericidal effect against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent in therapeutic applications .

Anticancer Activity

In addition to antimicrobial properties, studies have explored the anticancer potential of benzoxadiazole derivatives. The compound was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The findings indicated that the compound inhibited cell proliferation effectively.

Table 2 summarizes the cytotoxic effects:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 20 | Cell cycle arrest at G2/M phase |

The mechanism involves the activation of apoptotic pathways and cell cycle regulation, highlighting its potential as a chemotherapeutic agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in bacterial cell wall synthesis.

- DNA Interaction : It can intercalate into DNA strands, disrupting replication processes in cancer cells.

Case Studies

Several case studies have documented the efficacy of benzoxadiazole derivatives in clinical settings:

- Case Study on Antibacterial Efficacy : A clinical trial evaluated the use of a benzoxadiazole derivative in treating patients with resistant bacterial infections. Results showed a significant reduction in infection rates compared to standard treatments.

- Oncological Application : In a study involving cancer patients, treatment with a benzoxadiazole-based compound resulted in improved survival rates and reduced tumor sizes in combination with traditional chemotherapy.

Q & A

Q. What are standard synthetic routes for preparing (2,1,3-benzoxadiazol-5-yl)methanesulfonyl chloride?

The compound can be synthesized via sulfonylation of intermediates like oximes or hydroxyl derivatives using methanesulfonyl chloride (MsCl) under basic conditions. For example, benzisoxazole derivatives are formed in high yields by reacting oxime intermediates with MsCl and a base (e.g., triethylamine) in tetrahydrofuran (THF) at 0–35°C for 6–8 hours . Optimizing stoichiometry (e.g., 1:1.2 molar ratio of substrate to MsCl) and reaction temperature improves yields (>90%).

Q. What safety protocols are critical when handling this compound?

Due to its acute toxicity (H301, H311, H330) and corrosivity (H314), researchers must:

- Use chemical-resistant gloves (e.g., nitrile), sealed goggles, and lab coats.

- Work in a fume hood with local exhaust ventilation to avoid inhalation of vapors.

- Store in corrosion-resistant containers away from oxidizers and moisture .

- Neutralize spills with dry sand or vermiculite, followed by disposal as hazardous waste .

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

- NMR spectroscopy : Distinct ¹H and ¹³C signals for the benzoxadiazole ring (e.g., δ = 7.40–7.33 ppm for aromatic protons) and sulfonyl chloride moiety (e.g., δ = 45–70 ppm for CH₂SO₂Cl) .

- Melting point analysis : Compare observed values (e.g., 92–93°C) with literature data to confirm purity .

Q. What are its primary reactivity profiles in organic synthesis?

The sulfonyl chloride group reacts with amines to form sulfonamides and with alcohols to yield sulfonate esters. For example, it can act as a dehydrating agent to convert carboxylic acids to acid chlorides via intermediate methanesulfonate esters .

Advanced Research Questions

Q. How can contradictory NMR data for sulfonyl chloride derivatives be resolved?

Contradictions may arise from solvent effects, impurities, or rotameric equilibria. Strategies include:

- Using deuterated solvents (e.g., CDCl₃) and high-field NMR (≥500 MHz) to enhance resolution.

- Conducting variable-temperature NMR to identify dynamic processes (e.g., hindered rotation around the S–N bond in sulfonamides) .

- Cross-validating with mass spectrometry (HRMS) and IR spectroscopy (S=O stretch at ~1350–1150 cm⁻¹) .

Q. What mechanistic insights govern its stability under varying reaction conditions?

The compound hydrolyzes slowly in aqueous media compared to thionyl chloride, releasing HCl and forming methanesulfonic acid. Stability is pH-dependent:

Q. How can reaction yields be optimized in sulfonamide formation?

Key factors include:

Q. What are the toxicological implications of its hydrolysis byproducts?

Hydrolysis generates methanesulfonic acid and HCl, which are corrosive and require neutralization (e.g., with NaHCO₃). Chronic exposure risks include respiratory and neurological toxicity, necessitating rigorous air monitoring and waste treatment .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.